Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine carboxylate ester derivative with the molecular formula C₂₅H₃₀N₂O₅ and an average molecular mass of 438.524 g/mol . Its structure features a benzyl ester at position 5 and a 4-substituted phenyl group at position 4 of the tetrahydropyrimidine ring, with 3-methoxy and 4-(3-methylbutoxy) substituents on the phenyl moiety.
Properties
IUPAC Name |
benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-16(2)12-13-31-20-11-10-19(14-21(20)30-4)23-22(17(3)26-25(29)27-23)24(28)32-15-18-8-6-5-7-9-18/h5-11,14,16,23H,12-13,15H2,1-4H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGOGUJCGPCWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCCC(C)C)OC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 3-methoxy-4-(3-methylbutoxy)benzaldehyde with appropriate amines and esters under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring at position 4 is a critical determinant of physicochemical and biological properties. Key comparisons include:
- Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Features 3-benzyloxy and 4-methoxy groups.
- Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Contains a 4-hydroxyphenyl group, which introduces hydrogen-bonding capacity, improving aqueous solubility but possibly reducing metabolic stability due to susceptibility to oxidation .
- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substituted with electron-withdrawing 3,5-bis(trifluoromethyl) groups, which may enhance binding to hydrophobic enzyme pockets compared to the electron-donating methoxy and methylbutoxy groups in the target compound .
Ester Group Modifications
The ester moiety at position 5 influences solubility and bioavailability:
- Ethyl esters (e.g., ): Smaller than benzyl esters, these derivatives likely exhibit higher aqueous solubility but shorter plasma half-lives due to faster esterase-mediated hydrolysis .
- Benzyl ester (Target compound): The bulky benzyl group may prolong circulation time but reduce solubility, requiring formulation optimization for therapeutic use .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C26H30N4O4
- Molecular Weight : 462.55 g/mol
- SMILES Notation : COc1cc(ccc1OCCC(C)C)C1C(C(=O)OCc2ccccc2)=C(C)Nc2ncnn12
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance, a study evaluating various tetrahydropyrimidines demonstrated that compounds with specific substituents exhibited significant cytotoxicity against various cancer cell lines including glioma and breast cancer cells. The structure-activity relationship (SAR) indicated that electron-donating groups enhanced the anti-proliferative potency of these compounds .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | U87 | 12.02 |
| 3d | U251 | 6.36 |
| 3g | U87 | 9.52 |
| 3g | U251 | 7.32 |
Antimicrobial Activity
The antimicrobial properties of tetrahydropyrimidines have also been documented. A study evaluated the effectiveness of various tetrahydropyrimidine derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, revealing that certain derivatives exhibited potent antimicrobial activity .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 10 |
| Compound C | P. aeruginosa | 20 |
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, tetrahydropyrimidines have shown promise in other areas:
- Anti-inflammatory Activity : Certain derivatives have been evaluated for their ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
- Antiviral Activity : Some studies indicate that these compounds may possess antiviral properties, particularly against HIV .
Case Studies
Several case studies have been conducted to explore the efficacy of benzyl tetrahydropyrimidines in clinical settings:
- Study on Glioma Treatment : A compound similar to this compound was tested in vivo for its ability to reduce tumor size in glioma models.
- Combination Therapy for Breast Cancer : Research has explored the synergistic effects of combining this compound with established chemotherapeutics in treating triple-negative breast cancer.
Q & A
Q. What are the established synthetic routes for this tetrahydropyrimidine derivative, and how are intermediates characterized?
The compound is synthesized via multi-step condensation reactions. A typical approach involves reacting substituted benzaldehydes (e.g., 3-methoxy-4-(3-methylbutoxy)benzaldehyde) with β-keto esters (e.g., methyl acetoacetate) and urea under acidic reflux conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core. Post-synthesis, intermediates are purified via column chromatography and characterized using / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and functional group integrity .
Q. How is structural confirmation performed post-synthesis?
Structural validation employs spectroscopic techniques:
- NMR : NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm).
- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for tetrahydropyrimidine conformation) .
- FT-IR : Confirms carbonyl (C=O at ~1700 cm) and ether (C-O at ~1250 cm) groups .
Q. What key structural features influence its chemical reactivity?
The 2-oxo group enhances hydrogen-bonding capacity, while the 3-methylbutoxy substituent increases lipophilicity, affecting solubility and interaction with biological targets. Steric hindrance from the benzyl group may limit nucleophilic attack at the C5 carboxylate .
Advanced Research Questions
Q. How can synthesis be optimized for regioselectivity and yield?
Regioselectivity is controlled by adjusting reaction conditions:
- Catalysts : Lewis acids (e.g., ZnCl) direct cyclization to the 1,2,3,4-tetrahydropyrimidine ring.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions.
- Temperature : Reflux (~110°C) ensures complete urea condensation. Yield improvements (>80%) are achieved via microwave-assisted synthesis, reducing reaction time .
Q. How do substituent variations impact biological activity, and how can contradictions in literature data be resolved?
Substituents at the phenyl ring (e.g., methoxy vs. trifluoromethyl) modulate bioactivity. For example, electron-withdrawing groups enhance thymidine phosphorylase inhibition (IC < 1 µM), while bulky groups reduce cell permeability. Contradictions in reported IC values may arise from assay variability (e.g., enzyme source, buffer pH). Cross-study validation using standardized protocols (e.g., recombinant enzyme assays) is recommended .
Q. What computational methods are used to study its interaction with biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., thymidine phosphorylase).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Correlate substituent electronegativity with inhibitory potency (e.g., Hammett σ values) .
Q. How are hydrogen-bonding patterns analyzed in its crystal structures?
Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., rings). The 2-oxo group often acts as a hydrogen-bond acceptor, while methoxy groups participate in C-H···O interactions. Crystallographic software (e.g., SHELXL) refines these parameters using least-squares minimization .
Q. What strategies mitigate challenges in crystallizing this compound?
- Solvent selection : Slow evaporation from ethanol/acetone mixtures promotes single-crystal growth.
- Temperature gradients : Cooling from 50°C to 4°C over 48 hours reduces disorder.
- Additives : Trace trifluoroacetic acid (TFA) improves crystal lattice stability .
Methodological Considerations
Q. How is enzyme inhibition kinetics studied for this compound?
- IC determination : Dose-response curves (0.1–100 µM) using spectrophotometric assays (e.g., thymidine phosphorylase inhibition monitored at 300 nm).
- Mechanistic studies : Lineweaver-Burk plots identify competitive/non-competitive inhibition.
- Validation : Co-crystallization with the enzyme confirms binding mode .
Q. What advanced techniques resolve regiochemical ambiguities in derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
